N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
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Description
N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.331. The purity is usually 95%.
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Mechanism of Action
The mode of action of dihydropyridines generally involves interactions with specific targets in the body, leading to changes in cellular function. The specific targets and mode of action can vary greatly depending on the specific structure and functional groups present in the dihydropyridine compound .
The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted in the body, can also vary greatly depending on the specific structure of the dihydropyridine. Factors such as the compound’s solubility, stability, and the presence of specific functional groups can all influence its pharmacokinetics .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, is also highly dependent on the specific structure of the dihydropyridine. Factors such as pH, temperature, and the presence of other compounds can all influence the action of dihydropyridines .
Properties
IUPAC Name |
N-benzyl-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-21-15-11-18(2)13(9-14(15)19)16(20)17-10-12-7-5-4-6-8-12/h4-9,11H,3,10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVHVTAUMRBCSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(C(=CC1=O)C(=O)NCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.